2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-fluorophenyl)acetamide
Description
This compound features a complex heterocyclic scaffold comprising a pyrrolo[3,4-d][1,2,3]triazole core with two ketone groups at positions 4 and 6. The structure is further substituted at position 5 with a 3,4-dimethoxyphenyl group, which introduces electron-donating methoxy substituents.
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O5/c1-30-14-8-7-11(9-15(14)31-2)26-19(28)17-18(20(26)29)25(24-23-17)10-16(27)22-13-6-4-3-5-12(13)21/h3-9,17-18H,10H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWOEQOHBSNJDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-fluorophenyl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies and data sources.
- Molecular Formula : C22H23N5O5
- Molecular Weight : 437.4 g/mol
- CAS Number : 1052610-23-7
Structure Overview
The compound features a pyrrolo[3,4-d][1,2,3]triazole core, which is known for its diverse biological activities. The presence of methoxy groups and a fluorophenyl moiety contributes to its pharmacological properties.
Antiviral Properties
Research indicates that compounds with a similar structure to This compound exhibit antiviral activity. For instance:
- Inhibition of Influenza Virus : Studies have shown that derivatives of triazole compounds can inhibit the replication of the influenza A virus. The selectivity index (SI) for these compounds suggests potential as antiviral agents .
Anticancer Activity
The biological activity of triazole derivatives often extends to anticancer properties:
- Cell Viability Assays : Compounds similar to this triazole have been tested against various cancer cell lines. Results indicate that they can reduce cell viability significantly at certain concentrations. For example, in vitro studies demonstrated IC50 values indicating effective cytotoxicity against breast cancer cells .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes:
- Tyrosinase Inhibition : Tyrosinase is crucial for melanin synthesis. Compounds with similar structures have been reported to inhibit tyrosinase activity effectively. This inhibition can be beneficial in treating hyperpigmentation disorders .
Study 1: Antiviral Activity
A study focused on the antiviral properties of triazole derivatives found that certain substitutions on the triazole ring significantly enhanced antiviral efficacy against influenza virus strains. The introduction of a methoxy group was noted to improve the selectivity index .
Study 2: Anticancer Effects
In another study examining the anticancer properties of pyrrolo[3,4-d][1,2,3]triazoles, researchers reported that specific derivatives exhibited potent cytotoxic effects on human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 3: Enzyme Inhibition
Research on enzyme inhibition showed that compounds similar to this triazole exhibited significant inhibition of tyrosinase in vitro. The results indicated potential applications in cosmetic formulations aimed at reducing skin pigmentation .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
A closely related analogue, 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide (), shares the same pyrrolo-triazol-dione core but differs in substituents:
- Phenyl substituents : The target compound has 3,4-dimethoxyphenyl (electron-rich) and 2-fluorophenyl groups, whereas the analogue features 3-chloro-4-fluorophenyl (electron-deficient) and 2,3-dimethylphenyl groups.
- Impact : The methoxy groups in the target compound may enhance solubility and metabolic stability compared to the chloro/fluoro substituents in the analogue, which could increase electrophilicity and reactivity .
Acetamide-Containing Bioactive Compounds
Several agrochemicals in , such as oxadixyl and flumetsulam , share acetamide or triazole/triazine motifs:
- Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide): Contains a methoxyacetamide group but lacks the fused triazole core. Its activity as a fungicide highlights the importance of the acetamide moiety in targeting biological pathways .
- Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide): Features a triazolo-pyrimidine core, demonstrating that nitrogen-rich heterocycles are common in bioactive molecules. However, its sulfonamide group distinguishes it from the target compound’s acetamide linkage .
Bioactivity Considerations
emphasizes that structural modifications in plant-derived biomolecules significantly influence bioactivity. For instance:
- Methoxy vs. halogen substituents : Methoxy groups may reduce toxicity compared to halogens, as seen in natural product optimization .
- Triazole rings : These are prevalent in kinase inhibitors (e.g., anticancer agents) due to their ability to chelate metal ions or occupy hydrophobic binding pockets. The target compound’s dimethoxyphenyl group could modulate selectivity for specific enzyme targets .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
